molecular formula C20H23N3O5S B4990627 4-(2-{[1-(3-Ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]amino}ethyl)benzenesulfonamide

4-(2-{[1-(3-Ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]amino}ethyl)benzenesulfonamide

Cat. No.: B4990627
M. Wt: 417.5 g/mol
InChI Key: IQSKZGFWDYJBGE-UHFFFAOYSA-N
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Description

4-(2-{[1-(3-Ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]amino}ethyl)benzenesulfonamide is a complex organic compound with a molecular formula of C20H23N3O5S . This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a dioxopyrrolidinyl group, and a benzenesulfonamide group. It is used in various scientific research applications due to its potential biological activities.

Preparation Methods

The synthesis of 4-(2-{[1-(3-Ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]amino}ethyl)benzenesulfonamide involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Ethoxyphenyl Intermediate: The ethoxyphenyl group is synthesized through the reaction of ethoxybenzene with appropriate reagents under controlled conditions.

    Synthesis of the Dioxopyrrolidinyl Intermediate: This involves the reaction of a suitable amine with a dicarboxylic acid derivative to form the dioxopyrrolidinyl ring.

    Coupling Reaction: The ethoxyphenyl and dioxopyrrolidinyl intermediates are coupled together using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Sulfonamide Formation:

Chemical Reactions Analysis

4-(2-{[1-(3-Ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]amino}ethyl)benzenesulfonamide undergoes various chemical reactions, including:

Scientific Research Applications

4-(2-{[1-(3-Ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]amino}ethyl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-{[1-(3-Ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]amino}ethyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, such as carbonic anhydrase IX, which plays a role in tumor growth and survival. By inhibiting this enzyme, the compound can induce apoptosis in cancer cells and reduce tumor growth .

Comparison with Similar Compounds

4-(2-{[1-(3-Ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]amino}ethyl)benzenesulfonamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

4-[2-[[1-(3-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]amino]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O5S/c1-2-28-16-5-3-4-15(12-16)23-19(24)13-18(20(23)25)22-11-10-14-6-8-17(9-7-14)29(21,26)27/h3-9,12,18,22H,2,10-11,13H2,1H3,(H2,21,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQSKZGFWDYJBGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)N2C(=O)CC(C2=O)NCCC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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